molecular formula C12H20N2O6 B11838091 N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate

N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate

Katalognummer: B11838091
Molekulargewicht: 288.30 g/mol
InChI-Schlüssel: ZMSIAJIJUVQKJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate is a chemical compound with the molecular formula C12H20N2O6 and a molecular weight of 288.30 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, a piperidine ring, and an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 2-(piperidin-4-yloxy)acetyl chloride under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate can be compared with other similar compounds, such as:

    N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride: This compound has a similar structure but differs in its counterion, which can affect its solubility and reactivity.

    N-ethyl-2-(piperidin-4-yloxy)acetamide oxalate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C12H20N2O6

Molekulargewicht

288.30 g/mol

IUPAC-Name

N-cyclopropyl-2-piperidin-4-yloxyacetamide;oxalic acid

InChI

InChI=1S/C10H18N2O2.C2H2O4/c13-10(12-8-1-2-8)7-14-9-3-5-11-6-4-9;3-1(4)2(5)6/h8-9,11H,1-7H2,(H,12,13);(H,3,4)(H,5,6)

InChI-Schlüssel

ZMSIAJIJUVQKJD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)COC2CCNCC2.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.